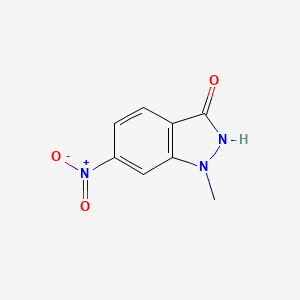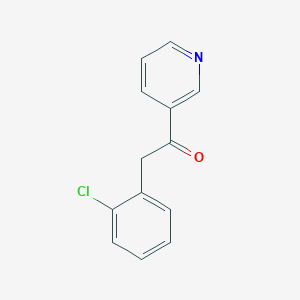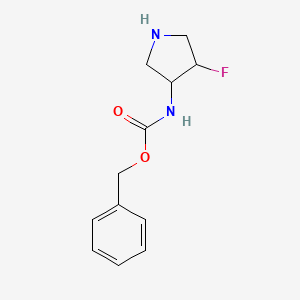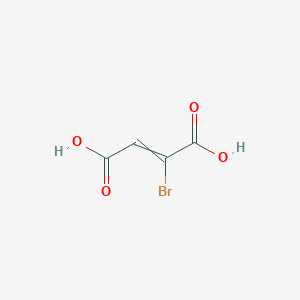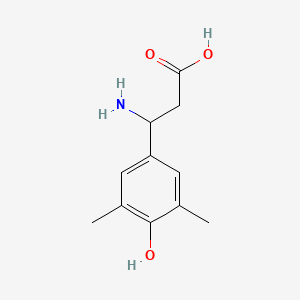
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of β-amino acids It is characterized by the presence of an amino group, a hydroxy group, and two methyl groups attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the esterification of 3,5-dimethylphenol in the presence of dimethylformamide, followed by subsequent reactions to introduce the amino and propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a bacterial metabolite and its potential effects on metabolic pathways.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted base, accepting protons from donor molecules, and as a Bronsted acid, donating protons to acceptor molecules . Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the dimethyl groups.
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid: Similar structure but lacks the amino group.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of hydroxy and amino groups.
Uniqueness
3-Amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid is unique due to the presence of both amino and hydroxy groups along with two methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
682803-99-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(4-7(2)11(6)15)9(12)5-10(13)14/h3-4,9,15H,5,12H2,1-2H3,(H,13,14) |
InChI Key |
KGWOMQVMJXBGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)
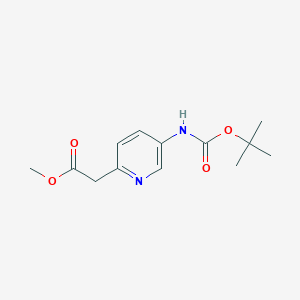
![1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine](/img/structure/B12442335.png)
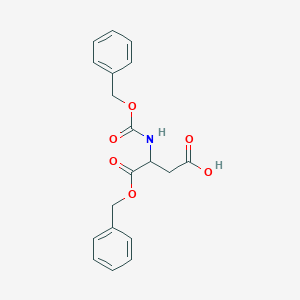
![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
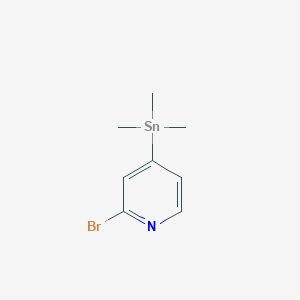
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
